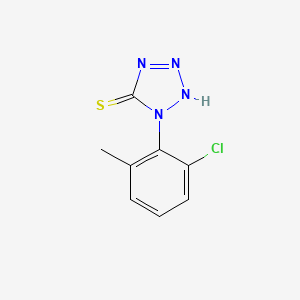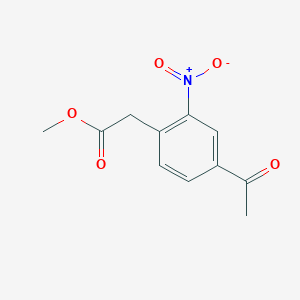
Methyl 2-(4-acetyl-2-nitrophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-acetyl-2-nitrophenyl)acetate is an organic compound with the molecular formula C11H11NO5 It is characterized by the presence of an ester functional group, a nitro group, and an acetyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-acetyl-2-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Reduction of the nitro group: 2-(4-acetyl-2-aminophenyl)acetate.
Reduction of the acetyl group: 2-(4-hydroxy-2-nitrophenyl)acetate.
Substitution of the ester group: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-acetyl-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its ester functional group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-acetyl-2-nitrophenyl)acetate involves its interaction with various molecular targets depending on the context of its use. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-nitrophenyl)acetate: Lacks the acetyl group, making it less reactive in certain substitution reactions.
Methyl 2-(4-acetylphenyl)acetate: Lacks the nitro group, affecting its redox properties.
Methyl 2-(4-hydroxy-2-nitrophenyl)acetate: Contains a hydroxyl group instead of an acetyl group, altering its reactivity in esterification reactions.
Uniqueness: Methyl 2-(4-acetyl-2-nitrophenyl)acetate is unique due to the presence of both nitro and acetyl groups, which confer distinct reactivity patterns and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C11H11NO5 |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
methyl 2-(4-acetyl-2-nitrophenyl)acetate |
InChI |
InChI=1S/C11H11NO5/c1-7(13)8-3-4-9(6-11(14)17-2)10(5-8)12(15)16/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
MAUKFRNQJDBUCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


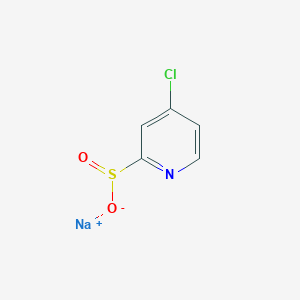
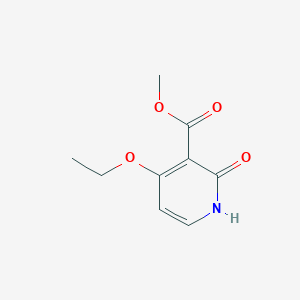

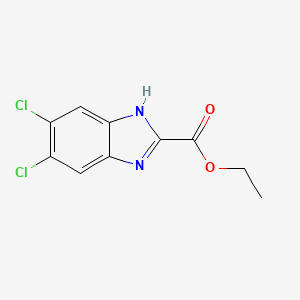
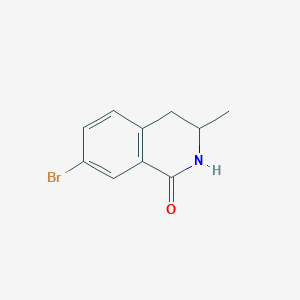
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)

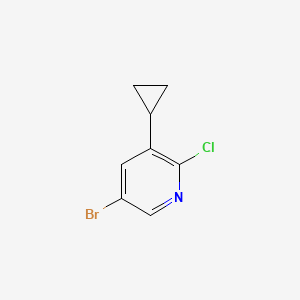
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
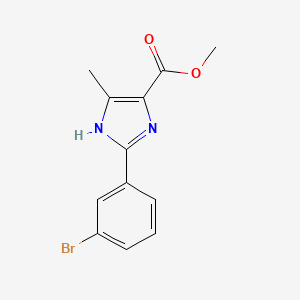
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)

